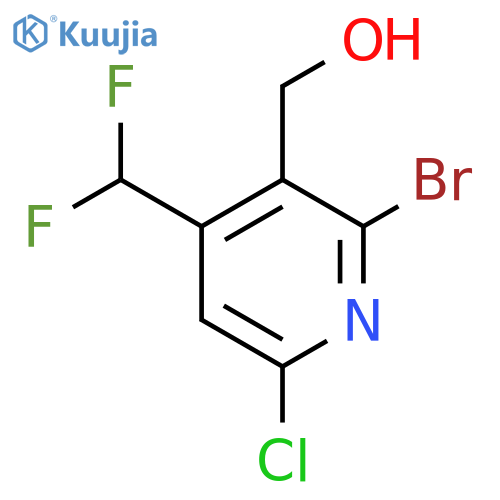Cas no 1805169-15-6 (2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol)

1805169-15-6 structure
商品名:2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol
CAS番号:1805169-15-6
MF:C7H5BrClF2NO
メガワット:272.47450709343
CID:4858448
2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol
-
- インチ: 1S/C7H5BrClF2NO/c8-6-4(2-13)3(7(10)11)1-5(9)12-6/h1,7,13H,2H2
- InChIKey: QRXRPIBBOSPTAL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CO)=C(C(F)F)C=C(N=1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 33.1
2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063255-1g |
2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol |
1805169-15-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1805169-15-6 (2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol) 関連製品
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 5587-61-1(Triisocyanato(methyl)silane)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
